molecular formula C15H26N4O B7066281 N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine

Cat. No.: B7066281
M. Wt: 278.39 g/mol
InChI Key: DYMQGOLBSJQPGF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety

Properties

IUPAC Name

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-5-12(2)10-19-8-9-20-14(11-19)13-6-7-16-15(17-13)18(3)4/h6-7,12,14H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMQGOLBSJQPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1CCOC(C1)C2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine derivative.

    Functionalization: The final step involves the alkylation of the morpholine nitrogen with 2-methylbutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving enzyme inhibition or receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[4-(2-methylpropyl)morpholin-2-yl]pyrimidin-2-amine: Similar structure but with a different alkyl chain length.

    N,N-dimethyl-4-[4-(2-ethylbutyl)morpholin-2-yl]pyrimidin-2-amine: Similar structure with a different branching in the alkyl chain.

Uniqueness

N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific alkyl chain length can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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